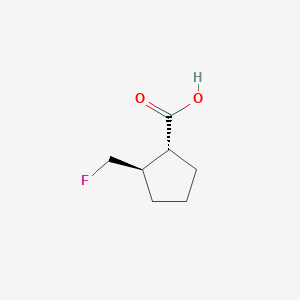

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

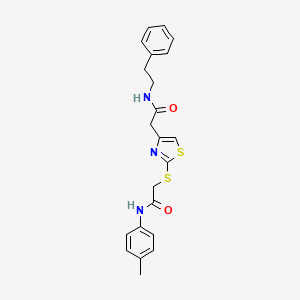

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid, also known as FMCP, is a chiral fluorinated amino acid that has gained significant attention in scientific research due to its unique properties. FMCP is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. It is used in various research applications, including drug discovery, chemical biology, and bioorganic chemistry.

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis Inhibition

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid and its structural analogues have been studied for their ability to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, a crucial metabolic process. The inhibitory activity is influenced by the ring size and substituents, indicating the importance of molecular structure in enzymatic interaction. This research suggests potential applications in modulating methylation processes, with implications for treating diseases linked to methylation dysregulation (Coulter et al., 1974).

PET Imaging Agents

Recent studies have explored the synthesis and biological evaluation of fluorine-18 labeled cyclopentane carboxylic acid derivatives as potential PET imaging agents. These agents, including enantiomeric forms of 1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid, show promise for use in diagnosing and monitoring various cancers by targeting specific amino acid transport systems in tumor cells (Pickel et al., 2021).

Chromatographic Separation

The development of high-performance liquid chromatographic methods for separating isomers of 2-amino-cyclopentane-1-carboxylic acids showcases the compound's significance in analytical chemistry. Such separations are crucial for the detailed study of enantiomeric and diastereomeric compounds in pharmaceuticals, providing a pathway for the purification and characterization of drugs (Péter & Fülöp, 1995).

Asymmetric Synthesis

Research into the asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds using specific cyclopentane-1-carboxylic acid derivatives has opened new avenues in organic synthesis. These methods allow for the creation of fluorinated compounds with high enantioselectivity, valuable for developing new pharmaceuticals (Althaus et al., 2007).

Anticancer Drug Synthesis

The synthesis and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes demonstrate the potential of cyclopentane-1-carboxylic acid derivatives in cancer treatment. These studies reveal that certain organotin(IV) complexes can exhibit significant anticancer activity, suggesting a role in the development of new chemotherapy agents (Basu Baul et al., 2009).

Carboxylic Acid Isostere

Exploration of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group in the design of thromboxane A2 receptor antagonists provides insight into the versatility of cyclopentane derivatives in drug design. This research highlights the potential of such isosteres in creating drugs with improved pharmacokinetic profiles (Ballatore et al., 2011).

Eigenschaften

IUPAC Name |

(1R,2R)-2-(fluoromethyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOTVJGSPFSCDC-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-nitrobenzo[d]oxazole](/img/structure/B2665520.png)

![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)

![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)

![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)